![molecular formula C28H30N2O3 B15006981 2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid
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Overview
Description
2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid is a complex organic compound that combines the structural features of adamantane, phenyl, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantane Derivative: The adamantane derivative is synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Coupling with Phenyl Group: The adamantane derivative is then coupled with a phenyl group through a formylation reaction to form the phenylformamido derivative.
Indole Incorporation: The final step involves the incorporation of the indole group through a Fischer indole synthesis, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in viral replication and cancer cell proliferation.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of viral replication and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
- N-(1-adamantylcarbonyl)tryptophan
Uniqueness
2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid is unique due to its combination of adamantane, phenyl, and indole groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[4-(1-adamantyl)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C28H30N2O3/c31-26(30-25(27(32)33)12-21-16-29-24-4-2-1-3-23(21)24)20-5-7-22(8-6-20)28-13-17-9-18(14-28)11-19(10-17)15-28/h1-8,16-19,25,29H,9-15H2,(H,30,31)(H,32,33) |
InChI Key |
TXXWXESCAGCJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O |
Origin of Product |
United States |
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